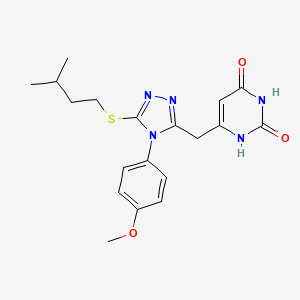
6-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is an organic compound featuring a combination of heterocyclic frameworks, including triazole and pyrimidine moieties. This intricate structure bestows the compound with unique chemical properties and potential for various applications in fields such as chemistry, biology, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step processes:
Formation of 1,2,4-triazole moiety: : This step often starts with the reaction of an aromatic aldehyde with a hydrazine derivative to form the hydrazone intermediate. The next step entails cyclization to form the triazole ring.
Attachment of isopentylthio group: : Substitution reactions involving alkyl halides or other suitable derivatives are used to introduce the isopentylthio group.
Integration of pyrimidine dione structure: : The core pyrimidine structure is assembled through reactions such as cyclocondensation, often involving urea or guanidine derivatives.
Industrial Production Methods
Industrial-scale synthesis optimizes reaction conditions, solvent choice, and catalyst selection to improve yield and purity:
Batch or continuous flow reactors: : Both approaches can be used, with continuous flow often favored for its efficiency.
Purification techniques: : Crystallization, chromatography, and distillation are employed to achieve high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, often involving mild oxidizing agents, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions, typically using hydride donors or catalytic hydrogenation, can modify the triazole or pyrimidine rings.
Substitution: : Nucleophilic substitution can occur at the triazole ring or the isopentylthio group, allowing for diverse functionalizations.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, catalytic hydrogenation.
Substitution reagents: : Alkyl halides, amines, or thiols.
Major Products
The major products depend on the specific reactions:
Oxidation: : Sulfoxides, sulfones.
Reduction: : Reduced triazole or pyrimidine derivatives.
Substitution: : Functionalized derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its reactivity and ability to form complex structures, which can be utilized in the synthesis of other bioactive molecules.
Biology and Medicine
Antimicrobial Agents: : Its unique structure lends potential as an antimicrobial agent, particularly against resistant strains.
Anti-cancer Research: : The compound's ability to interact with biological macromolecules makes it a candidate for anti-cancer studies.
Enzyme Inhibition: : It has shown promise in inhibiting specific enzymes, making it a potential therapeutic agent.
Industry
Pharmaceuticals: : Used in the development of novel drug candidates.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, often involving binding to molecular targets such as enzymes or receptors. Its structure allows for specific interactions with these targets, leading to modulation of biological pathways. For example, inhibition of key enzymes can disrupt metabolic processes in microbes or cancer cells.
Comparación Con Compuestos Similares
When compared with other compounds in the triazole or pyrimidine family:
Triazole Analogues: : Compounds like fluconazole also possess antifungal properties, but differ in their specific activity and spectrum.
Pyrimidine Dione Analogues: : Compounds like uracil derivatives are well-known in biochemistry and medicine, yet our compound’s additional triazole ring and isopentylthio group provide unique reactivity and applications.
Similar Compounds
Fluconazole: : A triazole antifungal agent.
Uracil: : A pyrimidine base important in nucleic acids.
Sulfonamides: : Containing sulfonyl functional groups, showing antimicrobial activity.
Propiedades
IUPAC Name |
6-[[4-(4-methoxyphenyl)-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-12(2)8-9-28-19-23-22-16(10-13-11-17(25)21-18(26)20-13)24(19)14-4-6-15(27-3)7-5-14/h4-7,11-12H,8-10H2,1-3H3,(H2,20,21,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBPSKZPOVWFJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(N1C2=CC=C(C=C2)OC)CC3=CC(=O)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













